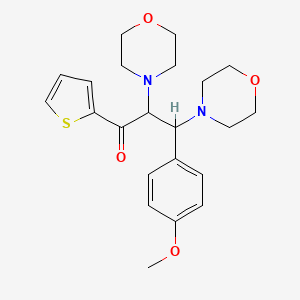![molecular formula C14H12ClN7O3 B15021855 3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15021855.png)
3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a triazole ring, and a hydrazine moiety, making it an interesting subject for scientific research.
准备方法
The synthesis of 3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chloronitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring.
Formation of the Hydrazine Moiety: Hydrazine derivatives can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate precursors.
Final Assembly: The final step involves the condensation of the furan, chloronitrophenyl, hydrazine, and triazole components under specific reaction conditions to form the target compound.
化学反应分析
3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronitrophenyl group, leading to the formation of various substituted derivatives.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.
科学研究应用
3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s derivatives are used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: The compound may affect cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
相似化合物的比较
3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can be compared with other similar compounds, such as:
5-(2-Chloro-4-nitrophenyl)-2-furaldehyde: This compound shares the furan and chloronitrophenyl groups but lacks the triazole and hydrazine moieties.
4-Amino-5-methyl-1,2,4-triazole-3-thiol: This compound shares the triazole ring but lacks the furan and chloronitrophenyl groups.
2-(2-Chloro-4-nitrophenyl)hydrazinecarbothioamide: This compound shares the hydrazine and chloronitrophenyl groups but lacks the furan and triazole rings.
属性
分子式 |
C14H12ClN7O3 |
|---|---|
分子量 |
361.74 g/mol |
IUPAC 名称 |
3-N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C14H12ClN7O3/c1-8-18-20-14(21(8)16)19-17-7-10-3-5-13(25-10)11-4-2-9(22(23)24)6-12(11)15/h2-7H,16H2,1H3,(H,19,20)/b17-7+ |
InChI 键 |
CKXINTYJRDMQPE-REZTVBANSA-N |
手性 SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
CC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
![6-(4-chlorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021779.png)

![4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B15021788.png)
![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B15021793.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide](/img/structure/B15021807.png)
![2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
![4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15021827.png)
![2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B15021843.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15021847.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15021856.png)
![3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol](/img/structure/B15021858.png)
![1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021859.png)
